molecular formula C16H20BNO3 B14777416 8-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

8-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B14777416
M. Wt: 285.1 g/mol
InChI Key: WBQQUHNUWSDHCV-UHFFFAOYSA-N
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Description

8-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group and a dioxaborolane moiety. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 8-methoxyquinoline using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for detecting biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and microbial infections.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 8-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the presence of both the quinoline ring and the boronic ester group. This combination provides a versatile platform for various chemical transformations and applications in multiple fields .

Properties

Molecular Formula

C16H20BNO3

Molecular Weight

285.1 g/mol

IUPAC Name

8-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-9-8-11-7-6-10-18-13(11)14(12)19-5/h6-10H,1-5H3

InChI Key

WBQQUHNUWSDHCV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=CC=N3)C=C2)OC

Origin of Product

United States

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